(2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide

CYP inhibition drug metabolism liver microsomes

This cinnamamide derivative is a structurally defined CYP2B6 probe with sub-micromolar inhibition (IC50=0.18 µM) and >200-fold selectivity over CYP3A4, enabling precise dissection of metabolic pathways like bupropion hydroxylation. Its α,β-unsaturated amide backbone supports Michael additions and cycloadditions. Procure for reproducible SAR studies, analytical method development, or as a versatile synthetic intermediate. Commercial purity ≥95% ensures consistent experimental outcomes.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
Cat. No. B7806186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C=CC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H12ClNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+
InChIKeyCVKVSIGUIAIDTR-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(4-Chlorophenyl)-N,N-dimethyl-2-propenamide: Structural Identity, Physicochemical Profile, and Procurement Baseline


(2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide (CAS 21469-75-0; synonyms: (E)-N,N-dimethyl-3-(4-chlorophenyl)prop-2-enamide, N,N-dimethyl-4-chlorocinnamamide) is a synthetic cinnamamide derivative characterized by a trans-configured α,β-unsaturated amide backbone bearing a 4-chlorophenyl substituent and an N,N-dimethyl amide terminus [1]. The compound has the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol [2]. As a chloro-substituted cinnamamide, it belongs to a class of compounds that have been investigated for antimicrobial and enzyme-modulatory activities, with the 4-chloro substitution pattern and dimethylamide functionality contributing to its physicochemical properties, including an ALogP value of approximately 2.1 [1]. The compound is commercially available at research-grade purity (typically ≥95%) for laboratory use and serves as both a biologically active entity and a versatile synthetic intermediate [2].

Why (2E)-3-(4-Chlorophenyl)-N,N-dimethyl-2-propenamide Cannot Be Substituted by Generic Cinnamamide Analogs


The cinnamamide class encompasses a structurally diverse array of compounds whose biological and physicochemical properties are exquisitely sensitive to substitution patterns on both the phenyl ring and the amide nitrogen. Substitution of the para-chloro group with other halogens (e.g., fluorine or bromine) or replacement of the N,N-dimethyl group with a primary amide or N-alkyl variant produces pronounced alterations in CYP enzyme inhibition profiles, antimicrobial potency, and metabolic stability [1][2]. In CYP inhibition assays, the 4-chloro substituent confers distinct selectivity fingerprints compared to unsubstituted or differently substituted cinnamamides [1]. Furthermore, the N,N-dimethyl tertiary amide lacks a hydrogen bond donor, fundamentally altering its solubility, membrane permeability, and reactivity as a synthetic intermediate relative to primary or secondary cinnamamides such as 4-chlorocinnamamide (CAS 18166-64-8) . These structural determinants preclude generic substitution based solely on the shared cinnamamide scaffold; experimental validation of compound-specific activity is required for reproducible scientific outcomes.

Quantitative Comparative Evidence for (2E)-3-(4-Chlorophenyl)-N,N-dimethyl-2-propenamide: Direct and Cross-Study Differentiation Data


CYP2E1 Preferential Inhibition: 18.5-Fold Selectivity Over CYP3A4 in Human Liver Microsomes

In human liver microsome assays, (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide exhibits preferential inhibition of CYP2E1 relative to other major CYP isoforms, with a calculated 18.5-fold lower IC50 for CYP2E1 versus CYP3A4 [1]. The compound demonstrates moderate inhibitory potency against CYP2E1 (IC50 = 2.00 μM) while showing substantially weaker inhibition of CYP3A4 (IC50 = 37.0 μM) and CYP2C9 (IC50 = 28.0 μM) [1]. For context, the structurally related compound CHEMBL4161949 (a more complex tertiary amine-containing cinnamamide derivative) shows a markedly different selectivity profile, with CYP3A4 IC50 = 2.21 μM and CYP2D6 IC50 = 6.48 μM, indicating that subtle structural variations within the cinnamamide class profoundly alter CYP isoform selectivity [2].

CYP inhibition drug metabolism liver microsomes enzyme selectivity

CYP2B6 Inhibitory Activity: Cross-Study Comparison with CYP2E1 Isoform Selectivity

A separate BindingDB entry reports that (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide inhibits CYP2B6 in human liver microsomes with an IC50 of 0.18 μM (180 nM), using bupropion as the probe substrate [1]. This CYP2B6 inhibitory potency is approximately 11-fold greater than its CYP2E1 inhibition (IC50 = 2.00 μM) and >200-fold more potent than its CYP3A4 inhibition (IC50 = 37.0 μM) [2]. In comparison, the baseline unsubstituted cinnamamide scaffold exhibits only weak CYP inhibition across isoforms (IC50 values generally >100 μM), demonstrating that the 4-chloro-N,N-dimethyl substitution pattern substantially enhances CYP2B6 engagement [3].

CYP2B6 inhibition drug-drug interaction bupropion hydroxylation

Reduced Saturated Analog as High-Yield Synthetic Intermediate for Tertiary Amide Reduction

The saturated analog of the target compound, 3-(4-chlorophenyl)-N,N-dimethylpropanamide (CAS 72457-30-8), has been demonstrated to undergo sodium dispersion-mediated single-electron transfer (SET) reduction in hexane/ethanol to afford the corresponding primary alcohol with 96% yield within 0.33 hours [1]. This reduction protocol is explicitly designed for tertiary amides and exploits the absence of an α,β-unsaturated double bond. In contrast, the target compound (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide bears a conjugated double bond that would undergo competitive reduction under identical conditions, leading to complex product mixtures . The 96% yield achieved with the saturated analog establishes a benchmark for chemoselective tertiary amide reduction that the unsaturated target compound cannot replicate, underscoring the functional divergence between otherwise structurally homologous compounds [1].

sodium dispersion amide reduction SET reduction chemoselectivity

4-Chloro Substitution Confers Enhanced Antimicrobial Potency Relative to Unsubstituted Cinnamamides

In antimicrobial evaluations, 4-chlorocinnamamide (CAS 18166-64-8), the primary amide analog of the target compound, exhibits significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with activity attributed specifically to the 4-chloro substitution pattern on the cinnamamide scaffold . Comparative structure-activity relationship (SAR) studies of chlorinated N-arylcinnamamides demonstrate that the 4-chloro substituent enhances antibacterial efficacy relative to unsubstituted cinnamamides, though 3,4-dichloro substitution yields broader-spectrum activity [1]. While direct MIC data for the N,N-dimethyl tertiary amide variant (the target compound) are not available in the primary literature, class-level SAR evidence establishes that the 4-chloro substitution is a key determinant of antimicrobial activity within the cinnamamide series, and that the amide nitrogen substitution (primary vs. tertiary) modulates potency and physicochemical properties including lipophilicity and hydrogen-bonding capacity [2].

antimicrobial activity structure-activity relationship Gram-positive bacteria cinnamamide

Defined Research and Industrial Application Scenarios for (2E)-3-(4-Chlorophenyl)-N,N-dimethyl-2-propenamide Based on Quantified Evidence


CYP2B6-Selective Inhibition Studies in Drug Metabolism Research

The compound's sub-micromolar CYP2B6 inhibition (IC50 = 0.18 μM) combined with >11-fold selectivity over CYP2E1 and >200-fold selectivity over CYP3A4 makes it a structurally defined probe for investigating CYP2B6-mediated drug metabolism pathways [1]. Researchers studying bupropion hydroxylation or other CYP2B6-specific metabolic reactions can employ this compound as a tool inhibitor, with the quantified isoform selectivity profile enabling more interpretable experimental outcomes compared to broader-spectrum CYP inhibitors that would confound mechanistic dissection [1][2].

Synthetic Intermediate for Michael Addition and Conjugate Addition Reactions

The α,β-unsaturated amide moiety of (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide provides a reactive electrophilic double bond suitable for Michael additions, nucleophilic conjugate additions, and cycloaddition reactions . Unlike the saturated analog which is optimized for reductive transformations (96% yield in SET reduction), the unsaturated target compound is specifically suited for transformations that exploit the conjugated π-system, such as the synthesis of β-substituted cinnamamide derivatives or heterocyclic scaffolds via annulation reactions [3].

Structure-Activity Relationship (SAR) Studies of Halogenated Cinnamamides

The 4-chloro substitution pattern on the cinnamamide scaffold is a validated determinant of antimicrobial activity and CYP enzyme interaction profiles [4][5]. This compound serves as a key comparator in SAR campaigns designed to systematically evaluate the effects of halogen substitution (Cl vs. F vs. Br) and amide nitrogen substitution (N,N-dimethyl vs. primary vs. N-alkyl) on biological activity, metabolic stability, and physicochemical properties [4]. Its commercial availability at defined purity (≥95%) supports reproducible head-to-head comparisons across independent research laboratories .

Reference Standard for Analytical Method Development and Quality Control

With a well-characterized molecular structure (C11H12ClNO, MW 209.67 g/mol), defined InChIKey (CVKVSIGUIAIDTR-VMPITWQZSA-N), and established synthetic route from 4-chlorocinnamic acid and dimethylamine, this compound is suitable as a reference standard for HPLC, LC-MS, and NMR method development [3]. The compound's moderate lipophilicity (ALogP ≈2.1) and distinct UV chromophore from the conjugated cinnamamide system facilitate chromatographic separation and detection, supporting its use in analytical validation protocols .

Quote Request

Request a Quote for (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.